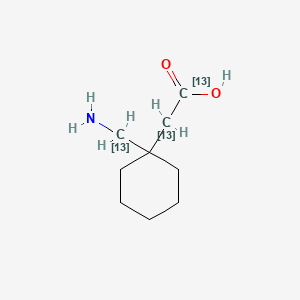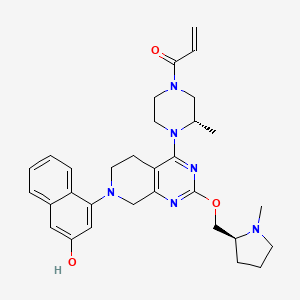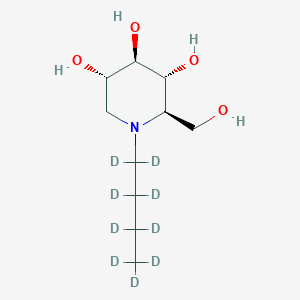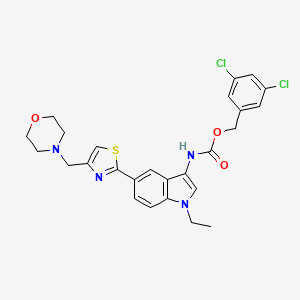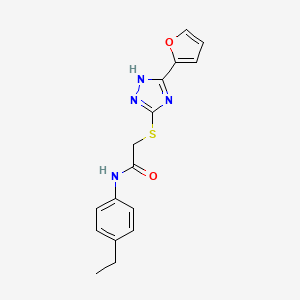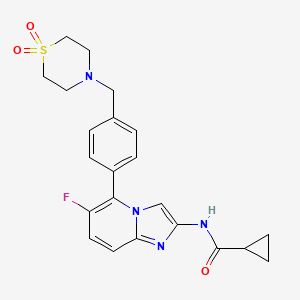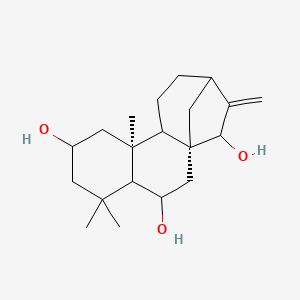
2beta,6beta,15alpha-(-)-Kaur-16-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta,6beta,15alpha-(-)-Kaur-16-ene is a naturally occurring diterpene compound found in various plant species It is part of the kaurene family, which is known for its diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2beta,6beta,15alpha-(-)-Kaur-16-ene typically involves the cyclization of geranylgeranyl diphosphate (GGPP) through a series of enzymatic reactions. The process often requires specific enzymes such as kaurene synthase, which facilitates the formation of the kaurene skeleton. The reaction conditions usually involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of the compound. Fermentation processes are then employed to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 2beta,6beta,15alpha-(-)-Kaur-16-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of kaurenoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially yielding kaurane derivatives.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the kaurene structure.
Major Products:
Applications De Recherche Scientifique
2beta,6beta,15alpha-(-)-Kaur-16-ene has a wide range of applications in scientific research:
Biology: The compound is investigated for its role in plant growth and development, as well as its interactions with other biological molecules.
Medicine: Research has shown that this compound exhibits anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.
Industry: The compound is used in the production of natural products and as a starting material for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 2beta,6beta,15alpha-(-)-Kaur-16-ene involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses.
Comparaison Avec Des Composés Similaires
2beta,6beta,15alpha-(-)-Kaur-16-ene can be compared with other similar diterpene compounds such as:
Kaurenoic Acid: A direct oxidation product of this compound, known for its anti-inflammatory and anti-cancer properties.
Steviol: Another diterpene with a similar structure, found in the Stevia plant, known for its sweetening properties and potential health benefits.
Gibberellins: A group of diterpene plant hormones that share a similar biosynthetic pathway with kaurenes and are involved in regulating plant growth and development.
The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1S,9S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12?,13?,14?,15?,16?,17?,19-,20-/m0/s1 |
Clé InChI |
OUDUFOYDAUOXPD-IFHDTUCASA-N |
SMILES isomérique |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)C(=C)C4O)O)(C)C)O |
SMILES canonique |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







